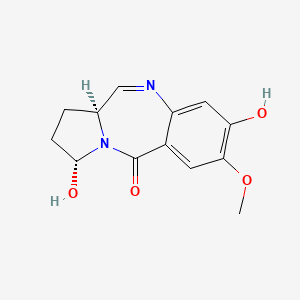

Neothramycin B

Description

Contextualization of Pyrrolo[2,1-c]nih.govnih.govbenzodiazepines (PBDs) as Natural Products

The pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs) are a group of naturally occurring antitumor antibiotics. wikipedia.orgresearchgate.net These compounds are primarily derived from various species of Streptomyces, a genus of bacteria known for its prolific production of bioactive secondary metabolites. wikipedia.org The initial discovery of anthramycin (B1237830) in the 1960s spurred considerable research into PBDs as potential cancer therapeutics. nih.gov Since that time, researchers have isolated and studied nearly 60 different PBD natural products for their biological activities. nih.gov

The fundamental structure of PBDs is a tricyclic system, which is considered a "privileged structure" due to its wide range of biological activities. nih.gov Their antitumor effects are attributed to their ability to bind to specific sequences within the minor groove of DNA, which can inhibit the processes of DNA replication and transcription. wikipedia.orgresearchgate.net

Historical Overview of Neothramycin (B1218311) B Discovery and Isolation

Neothramycin B, along with its stereoisomer Neothramycin A, was first discovered and isolated by Umezawa and his colleagues. wikipedia.org These compounds were obtained from the culture broth of Streptomyces sp. No. MC916-C4, a strain that also produces cycloheximide. wikipedia.org In aqueous solutions, Neothramycin A and B are interchangeable, and the antibiotic substance, referred to as Neothramycin, is a mixture of both isomers in roughly equal proportions. wikipedia.org

Structural Relationship of this compound within the PBD Family

This compound is a distinct member of the PBD family, which also includes well-known compounds like anthramycin, tomaymycin, and sibiromycin (B87660). wikipedia.org The variations among these PBDs arise from the number, type, and position of substituents on their aromatic A-ring and pyrrolo C-ring, as well as the degree of saturation in the C-ring. nih.gov

The chemical formula for this compound is C₁₃H₁₄N₂O₄. nih.gov Its structure is characterized by specific substitutions on the aromatic A-ring. A key feature of many PBDs is the electrophilic center at the N10-C11 position, which is responsible for their DNA alkylating properties. nih.gov

The structural differences between this compound and other PBDs are detailed in the table below, highlighting the substitutions on the aromatic A-ring.

| Compound | C-7 Substituent | C-8 Substituent | C-9 Substituent |

| This compound | Methoxy (OCH₃) | Hydroxyl (OH) | - |

| Anthramycin | - | Methyl (CH₃) | Hydroxyl (OH) |

| Tomaymycin | Hydroxyl (OH) | - | - |

| Sibiromycin | Hydroxyl (OH) | Methyl (CH₃) | Hydroxyl (OH) |

Data sourced from multiple scientific reports for comparative purposes. nih.gov

This table illustrates the unique substitution pattern of this compound compared to its close relatives within the PBD family.

Structure

3D Structure

Properties

CAS No. |

59593-15-6 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

(6aS,9R)-3,9-dihydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C13H14N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-7,12,16-17H,2-3H2,1H3/t7-,12+/m0/s1 |

InChI Key |

FXMOIYLVKOALHC-JVXZTZIISA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@H]3O)C=N2)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O |

Synonyms |

neothramycin B |

Origin of Product |

United States |

Isolation and Characterization Methodologies

Initial Isolation Procedures from Streptomyces Strains

Neothramycin (B1218311) was first isolated from the culture broth of Streptomyces strain MC916-C4, which was originally sourced from a soil sample in Urawa City, Saitama Prefecture, Japan. This strain was noted for also producing cycloheximide. researchgate.net The isolation process begins with large-scale fermentation in a suitable culture medium. Following fermentation, the active compounds are extracted from the culture filtrate using an organic solvent such as butyl acetate.

This crude extract, containing a mixture of active compounds, is then subjected to purification, primarily through silica (B1680970) gel chromatography. This chromatographic step is critical as it allows for the separation of the neothramycin complex into its two constituent components, Neothramycin A and Neothramycin B. Further purification yields both components as colorless, needle-like crystals. This separation is essential because Neothramycin A and B are stereoisomers that naturally exist as an approximate 1:1 mixture. researchgate.net

Spectroscopic and Analytical Techniques for Structural Characterization

The determination of this compound's molecular structure was accomplished through a suite of spectroscopic and analytical techniques. Initial analysis determined that both Neothramycin A and B share the identical molecular formula, C₁₃H₁₄N₂O₄, corresponding to a molecular weight of 262.

| Technique | Observation for this compound | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₄ | |

| Molecular Weight | 262 | |

| UV Absorption (λmax) | 238 nm, 315 nm | |

| Physical Appearance | Colorless needles | |

| Melting Point | 132-138 °C (decomposes) | |

| Optical Rotation [α]D²⁵ | +260° (in DMF) |

Stereochemical Investigations of this compound and its Isomers

Neothramycin A and B are stereoisomers, meaning they have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. researchgate.net Specifically, they are diastereomers that are epimeric at the C-3 position of the pyrrolobenzodiazepine skeleton.

The definitive stereochemical assignment for this compound is (3R, 11aS). In contrast, its isomer, Neothramycin A, possesses the (3S, 11aS) configuration. This difference in stereochemistry at a single chiral center (C-3) is the sole structural distinction between the two molecules. An important characteristic of these isomers is their ability to interconvert in an aqueous solution. researchgate.net This interconversion results in an equilibrium mixture containing roughly equal amounts of both Neothramycin A and B, which is collectively referred to as the antibiotic neothramycin. researchgate.net

| Compound | Stereochemical Configuration | Reference |

|---|---|---|

| Neothramycin A | (3S, 11aS) | |

| This compound | (3R, 11aS) |

Biosynthesis of Neothramycin B

Identification of Biosynthetic Precursors

The core scaffold of PBDs is assembled from two primary amino acid-derived precursors: an anthranilate unit and a proline unit. rsc.org Feeding experiments with labeled compounds in various PBD-producing organisms have identified L-tryptophan, L-tyrosine, and L-methionine as the key initial precursors for many PBDs, such as anthramycin (B1237830), sibiromycin (B87660), and tomaymycin. nih.gov

L-Tryptophan : This amino acid is a precursor to the anthranilate or 3-hydroxyanthranilate moiety that forms the aromatic "A" ring and part of the diazepine (B8756704) "B" ring of the PBD core. nih.govnih.gov

L-Tyrosine : L-tyrosine is the starting point for the biosynthesis of a non-proteinogenic amino acid, 4-alkyl-L-proline (APD), which constitutes the pyrrolidine (B122466) "C" ring of many PBDs. rsc.orgfrontiersin.orgnih.gov The pathway proceeds from L-tyrosine through L-DOPA, which undergoes ring cleavage to form the APD precursor. frontiersin.orgnih.gov

L-Proline : Notably, some PBDs, including Neothramycin (B1218311), incorporate the standard proteinogenic amino acid L-proline instead of a more complex APD derivative. frontiersin.orgnih.gov This represents a key biosynthetic distinction for Neothramycin compared to many other members of the PBD family.

L-Methionine : The S-adenosylmethionine (SAM) derived from L-methionine serves as the donor for methyl groups in various tailoring steps, such as the methylation of the anthranilate unit or the PBD scaffold itself. nih.govresearchgate.net

Enzymatic Pathways and Key Biosynthetic Intermediates

The assembly of the Neothramycin B backbone follows the general logic of PBD biosynthesis, which relies on a nonribosomal peptide synthetase (NRPS) assembly line. rsc.orgacs.org

The formation of the PBD scaffold can be broken down into several key stages:

Formation of the Anthranilate Moiety : There are two primary routes for producing the anthranilate precursor. One pathway involves the degradation of L-tryptophan via the kynurenine (B1673888) pathway to yield 3-hydroxyanthranilic acid. researchgate.netresearchgate.net A second pathway, confirmed in the biosynthesis of tomaymycin, derives the anthranilate moiety from chorismate, a key intermediate of the shikimate pathway. nih.gov

Formation of the Proline Moiety : For most PBDs, a dedicated set of six enzymes (named Apd1-Apd6) converts L-tyrosine into various 4-alkyl-L-proline derivatives (APDs). rsc.org However, for Neothramycin, this complex pathway is bypassed, and L-proline is used directly. frontiersin.orgnih.gov

NRPS-Mediated Condensation and Cyclization : A multi-modular NRPS enzyme system catalyzes the activation and condensation of the anthranilate and proline precursors. rsc.orgacs.org In the biosynthesis of the related PBD tilivalline, which also uses L-proline, a bimodular NRPS system is employed. The first module (NpsA) activates the anthranilate precursor as an adenylate and loads it onto a thiolation (T) domain. acs.org The second module (NpsB) activates L-proline and condenses it with the anthraniloyl-thioester. acs.org

Reductive Release and Spontaneous Cyclization : The final step on the NRPS is the reductive release of the dipeptide, catalyzed by a terminal thioester-reductase (Re) domain, to form a dipeptidyl aldehyde intermediate. acs.org This intermediate, L-N-(3-hydroxyanthraniloyl)prolinal in the case of tilimycin, spontaneously cyclizes to form the tricyclic PBD core. acs.orgresearchgate.net The resulting scaffold can then undergo further enzymatic modifications, known as tailoring reactions (e.g., hydroxylation, methylation), to yield the final natural product, this compound. kyoto-u.ac.jp

Genetic Studies of Biosynthetic Gene Clusters in PBDs

The genes responsible for PBD biosynthesis are organized into biosynthetic gene clusters (BGCs). nih.gov The identification and sequencing of BGCs for PBDs like tomaymycin, anthramycin, porothramycin, and sibiromycin have provided significant insights into their biosynthesis. nih.govresearchgate.netresearchgate.net A typical PBD gene cluster contains genes encoding:

Core NRPS Enzymes : Genes for the multi-domain nonribosomal peptide synthetases that assemble the PBD backbone. rsc.orgresearchgate.net

Precursor Supply Enzymes : Genes for the synthesis of the anthranilate moiety (e.g., anthranilate synthases from the chorismate pathway or enzymes of the kynurenine pathway) and the APD moiety (the apd gene set). nih.govrsc.orgresearchgate.net

Tailoring Enzymes : A suite of genes encoding enzymes like methyltransferases, oxidoreductases, and hydroxylases that modify the PBD scaffold to create chemical diversity. nih.govresearchgate.netresearchgate.net

Resistance and Transport Genes : Genes that confer resistance to the producing organism and transport the antibiotic out of the cell. nih.gov

Comparative analysis of different PBD clusters reveals evolutionary relationships and explains the structural diversity within the family. researchgate.net For example, the presence or absence of genes for specific tailoring enzymes or APD biosynthesis directly correlates with the final structure of the PBD produced. nih.govresearchgate.net

Strategies for Biosynthetic Engineering of PBDs

The understanding of PBD biosynthetic gene clusters has opened avenues for biosynthetic engineering to produce novel, "unnatural" PBD analogues. nih.govnih.gov Key strategies include:

Heterologous Expression : Expressing an entire PBD gene cluster in a genetically tractable host strain can improve yields or facilitate genetic manipulation. researchgate.net

Mutasynthesis : This technique involves creating a mutant strain that is blocked in the biosynthesis of a specific precursor. By feeding synthetic, modified versions of that precursor to the mutant, novel PBD derivatives can be generated. frontiersin.org This could be applied to generate Neothramycin analogues with modified proline rings.

Combinatorial Biosynthesis : By mixing and matching genes from different PBD gene clusters, it is possible to create hybrid pathways that produce new compounds. For instance, introducing a tailoring enzyme from one PBD pathway into another could result in a novel hydroxylation or methylation pattern.

Gene Deletion and Overexpression : Inactivating specific genes, such as those for tailoring enzymes, can lead to the accumulation of biosynthetic intermediates or the production of simplified PBDs. nih.gov Conversely, overexpressing certain genes may increase the yield of the final product.

These genetic engineering approaches hold significant potential for expanding the chemical diversity of the PBD family, potentially leading to compounds with improved properties. frontiersin.org

Chemical Synthesis of Neothramycin B and Its Analogs

Total Synthesis Strategies for Neothramycin (B1218311) A and B

The total synthesis of Neothramycin A and B, which are structurally similar, has been a significant area of research, with various approaches developed over time to address their inherent synthetic complexities.

Early attempts at the total synthesis of Neothramycin A and B faced several methodological challenges. These natural products are characterized by a tricyclic pyrrolo[2,1-c] cellmosaic.comcreative-biolabs.combenzodiazepine core, a chiral center at C-11a (S-configuration), and specific substitution patterns that contribute to their biological activity mdpi.comcontentstack.com. Challenges included achieving high stereoselectivity, particularly at the C-11a position, and efficiently constructing the seven-membered diazepine (B8756704) ring. The limited natural abundance of these compounds also underscored the importance of developing efficient synthetic routes nih.gov. Initial strategies often involved multi-step sequences with moderate yields and difficulties in controlling the desired stereochemistry nih.govfrontiersin.org. For instance, one of the initial challenges was the facile reduction of ethyl thiol esters to aldehydes, a non-trivial transformation in synthetic chemistry scispace.com.

Palladium-catalyzed carbonylation has emerged as a powerful tool in the synthesis of pyrrolo[2,1-c] cellmosaic.comcreative-biolabs.combenzodiazepines, including Neothramycin. This method allows for the efficient formation of the 1,4-benzodiazepin-5-one skeleton, a key intermediate in the synthesis of PBDs mdpi.comunimi.it. A notable application involved the one-step synthesis of 1,4-benzodiazepines from o-bromoaniline derivatives and amino acids using palladium-catalyzed carbonylation rsc.orgresearchgate.netnii.ac.jp. This process was successfully applied to the preparation of pyrrolo[2,1-c] cellmosaic.comcreative-biolabs.combenzodiazepines and the total synthesis of Neothramycin mdpi.comunimi.itclockss.org. The reaction typically occurs under specific conditions, such as with Pd(OAc)2 and PPh3 in HMPA at elevated temperatures and CO pressure mdpi.comunimi.it. This approach helped overcome issues like moderate yields associated with lactam reduction and regiochemical challenges unimi.it.

Achieving stereoselective synthesis of the pyrrolobenzodiazepine core is crucial due to the inherent chirality at C-11a, which dictates the molecule's ability to bind to DNA mdpi.comcontentstack.comacs.org. Various strategies have been employed to control the stereochemistry during the construction of this core. For example, some approaches involve the stereoselective addition of an indole (B1671886) to the C11-position of a PBD core structure kcl.ac.uk. Palladium/charcoal-catalyzed reactions have been utilized for the stereoselective synthesis of (E)-2-aryl- (or vinyl)methylidene-1,4-benzodiazepin-5-ones, which are related to the PBD core structure, often involving a trans-aminopalladation as a key stereocontrol step researchgate.net. The development of chiral Brønsted acid catalyzed cascade cyclization reactions has also enabled the stereoselective synthesis of multifunctionalized enantioenriched cyclopenta[f]pyrrolo[1,2-d] cellmosaic.comcreative-biolabs.comdiazepinones, which incorporate the PBD framework acs.org.

Design and Synthesis of Neothramycin B Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are driven by the aim to enhance their therapeutic properties, such as potency and selectivity, while mitigating potential drawbacks. This often involves modifications to the PBD scaffold, leading to monomeric or dimeric structures.

Monomeric PBD analogs are single pyrrolobenzodiazepine units that have been synthetically modified to explore structure-activity relationships and improve drug characteristics. The first PBD monomer, anthramycin (B1237830), was discovered in the 1960s researchgate.net. Research has focused on introducing substituents at various positions of the tricyclic skeleton, with C8-linked PBD biaryl conjugates showing promise, particularly for their activity against multidrug-resistant Gram-positive bacteria and preferences for specific DNA sequences acs.org. Recently, the first synthesis of C1-substituted PBD monomers has been reported, demonstrating DNA-binding activity and cytotoxicity peeref.comkcl.ac.uk. These monomeric units serve as versatile building blocks for further diversification and the construction of more complex PBD structures researchgate.netcapes.gov.br.

Dimeric PBD conjugates, formed by linking two PBD units, are known for their significantly enhanced potency compared to their monomeric counterparts, often due to their ability to cross-link DNA cellmosaic.comcreative-biolabs.comresearchgate.netadcreview.com. These dimers typically link two PBD units via their C8 positions, often through flexible tethers like pentyldioxy or propyldioxy linkers cellmosaic.comcreative-biolabs.comadcreview.com. The synthesis of dimeric PBDs has involved the elaboration and dimerization of versatile C2-aryl-pyrrolo[2,1-c] cellmosaic.comcreative-biolabs.combenzodiazepine monomers using different tethers to yield both symmetric and non-symmetrical dimeric analogs researchgate.netcapes.gov.br. Examples include Tesirine (SG3249) and SG3227, which are designed as payloads for antibody-drug conjugates (ADCs) acs.orgresearchgate.net. These synthetic routes often employ convergent strategies and careful selection of protecting groups to allow for efficient deprotection in the final stages of synthesis acs.org. The stereochemical control of the H11a positions in PBD dimers is absolutely necessary for their biological activity contentstack.com.

Molecular Mechanism of Action and Dna Interaction Studies

Overview of PBD DNA Binding Modalities

Pyrrolobenzodiazepines (PBDs) are a class of natural products, originally discovered from Streptomyces species, known for their potent antitumor activity. Their mechanism of action involves recognizing and binding to specific DNA sequences in the minor groove adcreview.com. PBD monomers, including Neothramycin (B1218311) B, typically span three base pairs within the DNA minor groove oup.comnih.govbocsci.com. This binding is highly selective and leads to the inhibition of nucleic acid synthesis and can cause DNA strand breaks, ultimately resulting in cell death ucl.ac.uk. A key feature enabling this interaction is the PBD scaffold's inherent right-handed twist, which allows for a snug fit within the B-form DNA minor groove with minimal distortion of the DNA helix oup.combocsci.commdpi.comtaylorandfrancis.combiorxiv.org.

Covalent DNA Adduct Formation by Neothramycin B

This compound's biological activity is directly linked to its ability to form a covalent adduct with DNA nih.govwikipedia.orgpsu.edu. This covalent binding is a critical step that interferes with DNA processing, such as replication and transcription adcreview.combocsci.com.

The covalent bond formed between this compound and DNA is an aminal bond adcreview.comoup.comnih.gov. This bond is established through a nucleophilic attack from the exocyclic N2 amino group of a guanine (B1146940) base on the DNA at the electrophilic C11 position of the PBD molecule adcreview.comoup.comnih.govbocsci.comucl.ac.ukmdpi.comtaylorandfrancis.compsu.edunih.govebi.ac.uk. This specific interaction highlights the precise molecular recognition involved in this compound's mechanism of action. The cytotoxicity and antitumor activity of PBDs are directly attributed to their capacity to form these covalent DNA adducts psu.edu.

PBDs, including Neothramycin, can exist in interconvertible forms: carbinolamine, imine, and carbinolamine methyl ether oup.comucl.ac.ukpsu.edunih.govtaylorandfrancis.com. While all three forms have been observed, PBDs typically exist in either the imine or methyl ether forms, with carbinolamines being rarely isolated ucl.ac.uk. The imine functionality at the N10-C11 position is considered the active form of the molecule, as it is the electrophilic center responsible for alkylating DNA oup.comucl.ac.ukpsu.edunih.gov. The carbinolamine and methyl ether forms must undergo reversible elimination to generate the imine before covalent bonding with DNA can occur ucl.ac.uk. Neothramycin, specifically, has been noted to possess imine functionalities at the N10-C11 position and is more electrophilic at C11 compared to compounds like anthramycin (B1237830) or tomaymycin, which contain carbinolamine methyl ether functions at N10-C11 oup.com.

Sequence Selectivity and Minor Groove Recognition

This compound exhibits a high degree of sequence selectivity in its DNA binding, a characteristic shared across the PBD family. This selectivity is crucial for its biological activity.

PBDs, including this compound, show a preference for binding to DNA sequences containing 5'-purine-guanine-purine (5'-Pu-G-Pu) motifs adcreview.comoup.comnih.govbocsci.comucl.ac.ukmdpi.compsu.eduresearchgate.net. Footprinting studies have indicated that the adducts formed by PBDs span three base pairs, with a guanine base typically located in the central position of the binding site oup.comresearchgate.net. While 5'-Pu-G-Pu is generally preferred, some data suggest a kinetic preference for 5'-YGR-3' sequences (where Y is a pyrimidine (B1678525) and R is a purine) researchgate.net. This sequence specificity allows PBDs to potentially act as competitive inhibitors of transcription factors nih.govpsu.edu.

Compound Names and PubChem CIDs

Impact on Nucleic Acid Synthesis and Cellular Processes

Neothramycin, including its stereoisomer this compound, primarily exerts its biological activity by directly interacting with DNA, which subsequently leads to the inhibition of nucleic acid synthesis. Its mechanism of action is widely understood to involve the inhibition of both DNA-dependent RNA polymerase and DNA polymerase wikipedia.org.

Inhibition of DNA-Dependent RNA Polymerase

Neothramycin has been demonstrated to inhibit DNA-dependent RNA polymerase wikipedia.org. Studies employing E. coli enzymes and calf thymus DNA as a template indicated that the RNA polymerase reaction was more profoundly inhibited by neothramycin compared to DNA polymerase I nih.gov.

Inhibition of DNA Polymerase

In addition to its impact on RNA synthesis, Neothramycin also functions as an inhibitor of DNA polymerase wikipedia.orgnih.gov. This dual inhibitory effect on crucial enzymes involved in nucleic acid replication and transcription highlights its mode of action as an antineoplastic agent.

Induction of DNA Strand Breaks and Cell Cycle Perturbations

Investigations into the DNA-damaging effects of pyrrolo nih.govnih.govbenzodiazepine antibiotics, specifically including neothramycins A and B, have reported a lack of in vitro strand breakage in closed-circular supercoiled simian virus 40 (SV-40) DNA nih.gov. While various other DNA-damaging agents are known to induce DNA strand breaks and subsequent cell cycle perturbations, specific studies detailing the direct induction of DNA strand breaks or cell cycle arrest by this compound are not extensively reported in the available literature.

Energetics of DNA Binding Interactions

The antibiotic activity of neothramycin is directly attributed to its capacity for DNA binding wikipedia.org. This compound is known to interact with DNA, and quantum mechanical methods have been utilized to evaluate the stacking interactions between this compound and DNA base pairs nih.govmetabolomicsworkbench.org. These computational analyses aim to elucidate the precise binding patterns, the relative stability of various drug-base pair complexes, and the preferred binding sites of the drug nih.govmetabolomicsworkbench.org.

Mechanisms of Resistance to Pyrrolo 1 2 Benzodiazepines Pbds

General Mechanisms of DNA-Targeting Agent Resistance

Resistance to DNA-targeting agents is a multifaceted phenomenon involving several cellular defense mechanisms. A primary mechanism involves the activation and upregulation of DNA repair pathways, which are crucial for maintaining genomic stability. frontiersin.orgnih.govoup.comcancerbiomed.orgresearchgate.netoaepublish.com These pathways include nucleotide excision repair (NER), base excision repair (BER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). frontiersin.orgnih.govoup.comcancerbiomed.orgresearchgate.netoaepublish.com For instance, increased DNA repair capacity is a major response exhibited by cancer cells following exposure to DNA-damaging agents. researchgate.net

Another significant mechanism is the reduction in the intracellular concentration of the drug, often achieved through enhanced drug efflux. nih.govresearchgate.netfrontiersin.org This is frequently mediated by ATP-binding cassette (ABC) transporters, such as ABCG2, ABCC2, and ABCB1 (MDR1), which actively pump the drug out of the cell. ucl.ac.ukcreative-diagnostics.comnih.govmdpi.com Alterations in drug metabolism can also lead to reduced drug efficacy. nih.govfrontiersin.org

Cells can also develop resistance by modulating their DNA damage response (DDR), including changes in cell cycle checkpoints and the inhibition of apoptosis, thereby allowing damaged cells to survive and proliferate. nih.govresearchgate.netfrontiersin.orgmdpi.com Furthermore, epigenetic mechanisms, such as changes in DNA methylation patterns, including global hypomethylation or promoter-specific hypermethylation, can contribute to resistance by altering gene expression. frontiersin.orgmdpi.com The activation of alternative signaling pathways also enables tumor cells to bypass the effects of targeted therapies and maintain survival and proliferation. oaepublish.comfrontiersin.orgmdpi.com DNA damage tolerance (DDT) pathways, such as translesion DNA synthesis (TLS), can also contribute to resistance by allowing DNA replication to proceed past unrepaired lesions, albeit often in an error-prone manner. nih.govoup.comcancerbiomed.org

Specific Cellular Adaptations to PBD-Induced DNA Damage

Pyrrolobenzodiazepines (PBDs) are known for their ability to form covalent adducts, including highly cytotoxic DNA interstrand cross-links (ICLs), by binding to the minor groove of DNA. molecularcloud.orgadcreview.comresearchgate.netrsc.orgresearchgate.netadcreview.combocsci.com PBD dimers, in particular, are potent due to their ability to form ICLs with minimal distortion of the DNA helix, which can potentially allow them to evade DNA repair mechanisms. adcreview.comrsc.orgadcreview.com

However, cells can develop specific adaptations to PBD-induced DNA damage. Acquired resistance to PBDs and PBD-containing antibody-drug conjugates (ADCs) has been observed in preclinical models. ucl.ac.uknih.govbocsci.comaacrjournals.orgaacrjournals.orgnih.gov A key cellular adaptation involves the upregulation of specific ABC transporters, notably ABCG2 and ABCC2. ucl.ac.uknih.govbocsci.com This upregulation leads to enhanced drug efflux, resulting in fewer DNA interstrand cross-links being formed inside the resistant cells. ucl.ac.uknih.govbocsci.com Studies have shown that inhibitors or siRNA knockdown of ABCG2 and ABCC2 can restore drug sensitivity in PBD-resistant cell lines. nih.gov

Another significant adaptation associated with PBD resistance is the downregulation of Schlafen family member 11 (SLFN11). aacrjournals.orgaacrjournals.orgnih.gov SLFN11 is a putative DNA/RNA helicase that plays a role in sensitizing cancer cells to DNA-damaging agents. aacrjournals.orgaacrjournals.orgnih.gov Its reduced expression leads to decreased sensitivity to PBDs and PBD-conjugated ADCs. aacrjournals.orgaacrjournals.orgnih.gov The suppression of SLFN11 expression has been linked to histone methylation. aacrjournals.orgaacrjournals.orgnih.gov

In the context of antibacterial PBDs, resistance in Klebsiella pneumoniae has been linked to mutations in genes such as tsx, which encodes an outer membrane nucleoside transporter, and albA, a MerR-family transcriptional regulator capable of binding antibiotics. nih.govresearchgate.net These mutations can lead to significant increases in the inhibitory concentrations required to affect bacterial growth. nih.govresearchgate.net

Biochemical and Genetic Basis of Resistance Phenotypes

The resistance phenotypes observed against PBDs are rooted in specific biochemical and genetic alterations within the cell.

Biochemical Basis:

Enhanced Drug Efflux: The increased expression and activity of drug efflux pumps, particularly ABCG2 and ABCC2, are critical biochemical mechanisms that reduce intracellular PBD concentrations. ucl.ac.uknih.govbocsci.com This leads to a decrease in the formation of DNA interstrand cross-links, which are the primary cytotoxic lesions induced by PBDs. ucl.ac.uknih.govbocsci.com

Altered DNA Damage Response: The downregulation of SLFN11 protein is a significant biochemical change that contributes to PBD resistance. aacrjournals.orgaacrjournals.orgnih.gov This protein's reduced levels impair the cell's ability to respond effectively to PBD-induced DNA damage. aacrjournals.orgaacrjournals.orgnih.gov

Increased DNA Repair Capacity: Upregulation of various DNA repair pathways, including BER, NER, HR, and NHEJ, can biochemically counteract the DNA damage inflicted by PBDs. frontiersin.orgnih.govoup.comcancerbiomed.orgresearchgate.netoaepublish.commdpi.comrsc.org

Inhibition of Apoptosis: Biochemical pathways that suppress programmed cell death can allow cells with PBD-induced DNA damage to survive. frontiersin.orgmdpi.com

Compensatory Signaling: Activation of alternative signaling pathways (e.g., PI3K, MAPK, Wnt/β-catenin) can provide biochemical bypass mechanisms, allowing cells to maintain proliferation despite PBD treatment. oaepublish.comfrontiersin.orgmdpi.com

Genetic Basis:

Gene Upregulation/Amplification: Genetic changes leading to the upregulation or amplification of genes encoding drug efflux transporters (e.g., ABCG2, ABCC2) are direct genetic bases for resistance. ucl.ac.uknih.govbocsci.com

Mutations in Drug Transporters/Targets: In the context of antibacterial PBDs, mutations in genes such as tsx and albA have been identified as genetic drivers of resistance in Klebsiella pneumoniae. nih.govresearchgate.net These mutations affect drug entry into the cell or the ability of proteins to bind antibiotics. nih.govresearchgate.net

Epigenetic Modifications: While not strictly genetic mutations, epigenetic changes like altered DNA methylation patterns and histone modifications can lead to heritable changes in gene expression, such as the suppression of SLFN11 expression, contributing to resistance. frontiersin.orgmdpi.comaacrjournals.orgaacrjournals.orgnih.gov

Mutations in DNA Repair Genes: Although not exclusively demonstrated for PBDs in all contexts, mutations or deletions in key DNA damage response genes (e.g., p53, BRCA1/2, MMR genes like MSH2, MLH1) are well-established genetic bases for resistance to DNA-damaging agents broadly. nih.govoup.comcancerbiomed.org Secondary mutations can also lead to the restoration of DNA damage response activity, contributing to acquired resistance. cancerbiomed.org

The following table summarizes key mechanisms of resistance to PBDs and other DNA-targeting agents, highlighting the cellular adaptations and their biochemical/genetic underpinnings:

| Mechanism Category | Specific Mechanism/Adaptation | Biochemical/Genetic Basis | Example Genes/Proteins Involved | Observed Resistance (Fold) | Relevant Context | Source |

| Drug Efflux | Increased drug efflux | Upregulation of efflux pump genes | ABCG2, ABCC2 | ~3,000-fold (ADCT-301 in Karpas-299), ~3-fold (SG3199 in Karpas-299) | Cancer (PBD-ADCs, free PBDs) | ucl.ac.uknih.govbocsci.com |

| DNA Damage Response | Downregulation of sensitizing protein | Reduced SLFN11 expression (epigenetic, e.g., histone methylation) | SLFN11 | >20-fold (SG3199 in MDA-MB-361) | Cancer (PBDs, PBD-ADCs) | aacrjournals.orgaacrjournals.orgnih.gov |

| Enhanced DNA repair capacity | Upregulation/activation of repair pathways | DNA repair enzymes (e.g., BER, NER, HR, NHEJ, TLS) | Not quantified for PBDs specifically, but general for DNA damaging agents | General DNA-targeting agents | frontiersin.orgnih.govoup.comcancerbiomed.orgresearchgate.netoaepublish.com | |

| Bacterial Resistance | Altered drug entry/binding | Mutations in transport/binding genes | Tsx, AlbA | Significant increase in MICs | Antibacterial PBDs (Klebsiella pneumoniae) | nih.govresearchgate.net |

Advanced Research Methodologies and Computational Studies

Molecular Modeling and Simulation Studies

Computational Approaches for Structure-Activity Relationship Prediction (e.g., Hansch Analysis)

The elucidation of structure-activity relationships (SARs) is a cornerstone of medicinal chemistry, guiding the design and optimization of novel therapeutic agents. Computational approaches, particularly quantitative structure-activity relationship (QSAR) models, play a pivotal role in this endeavor by correlating chemical structures with biological activities through mathematical models. Among these, Hansch analysis stands as a foundational method, employing physicochemical parameters to predict biological responses. invivochem.cnwikipedia.orgwikidata.org

Principles of Hansch Analysis

Hansch analysis, a linear free-energy relationship (LFER) approach, posits that the biological activity of a compound can be quantitatively related to its physicochemical properties, such as lipophilicity (hydrophobicity), electronic effects, and steric factors. invivochem.cnwikipedia.org The general form of the Hansch equation is often expressed as:

Log(1/C) = k₁π + k₂σ + k₃Es + k₄

Where:

Log(1/C) represents the biological activity (e.g., logarithm of the reciprocal of molar concentration causing a defined biological response, such as IC₅₀ or ED₅₀). wikidata.orgwikipedia.org

π (pi) is the hydrophobic substituent constant, reflecting the lipophilicity of a substituent. invivochem.cnwikipedia.org

σ (sigma) is the Hammett electronic substituent constant, indicating the electronic influence of a substituent. invivochem.cnwikipedia.org

Es is the Taft steric parameter, accounting for the steric bulk of a substituent.

k₁, k₂, k₃, and k₄ are regression coefficients derived from statistical analysis. wikipedia.orgwikipedia.org

This methodology allows for the prediction of activity for new compounds and provides insights into the molecular features governing biological interactions. wikipedia.orgwikidata.org

Application to Neothramycin (B1218311) B and Pyrrolo[2,1-c] wikipedia.orgwikipedia.orgbenzodiazepines

Neothramycin B belongs to the pyrrolo[2,1-c] wikipedia.orgwikipedia.orgbenzodiazepine (PBD) class of antitumor antibiotics, known for their DNA-alkylating properties. uni.lumetabolomicsworkbench.org Research has explored the application of computational methods, including Hansch analysis, to understand the SAR of these compounds.

One notable study investigated the electrophilicity at the C-11 position of carbinolamine-containing PBDs, including Neothramycin, Anthramycin (B1237830), and Tomaymycin, using an HPLC assay. uni.lunih.gov This assay aimed to provide "C-11-electrophilicity" parameters, which were considered suitable for use in Hansch analysis and related QSAR studies for this series of compounds. uni.lunih.gov

However, preliminary experiments revealed a critical finding: the ranking order of reactivity (Neothramycin > Tomaymycin > Anthramycin) based on their reaction with thiophenol (a model nucleophile) did not correlate with their in vitro cytotoxicity or in vivo antitumor activity. uni.lunih.gov This suggests that while C-11-electrophilicity is a relevant chemical property, it is not the sole determinant of biological activity for these PBDs when assessed through simple alkylating ability. uni.lu

Further computational investigations into pyrrolobenzodiazepines, including those structurally related to this compound, have also indicated challenges in establishing straightforward correlations. For instance, a dissertation noted that statistical analysis showed no significant correlation between Hansch constants and biological activity for certain datasets of PBDs. uni.lu

Despite the observed limitations in direct correlation, the pursuit of computational SAR for PBDs remains vital. Modern QSAR approaches often incorporate a wider array of molecular descriptors, including 2D and 3D descriptors, and utilize advanced statistical and machine learning techniques to build more robust predictive models. These methods aim to capture the intricate interplay of physicochemical properties and structural features that dictate the biological profiles of complex molecules like this compound.

Research Findings Summary

The following table summarizes key findings related to the application of Hansch analysis and related computational SAR studies concerning Neothramycin and other pyrrolo[2,1-c] wikipedia.orgwikipedia.orgbenzodiazepines:

| Compound Class/Specific Compounds | Computational Approach/Parameter Studied | Key Research Finding | Citation |

| Pyrrolo[2,1-c] wikipedia.orgwikipedia.orgbenzodiazepines (including Neothramycin, Tomaymycin, Anthramycin) | C-11-electrophilicity parameters (derived from HPLC assay with thiophenol) for use in Hansch analysis | Ranking order of reactivity (Neothramycin > Tomaymycin > Anthramycin) did not correlate with in vitro cytotoxicity or in vivo antitumor activity. Suggests other factors (e.g., non-covalent DNA interaction, drug transport) are more crucial. | uni.lunih.gov |

| Pyrrolobenzodiazepines (general) | Hansch constants and biological activity | Statistical analysis showed no significant correlation between Hansch constants and biological activity in certain datasets. | uni.lu |

Q & A

Q. What methodologies are recommended for identifying the molecular targets of Neothramycin B in vitro?

To identify molecular targets, researchers should employ affinity chromatography coupled with mass spectrometry to isolate and characterize binding partners. Gene knockout or silencing via CRISPR/Cas9 in model organisms can validate target specificity. Dose-response assays and structural analysis (e.g., X-ray crystallography) further confirm interactions. Ensure controls for off-target effects using competitive binding assays .

Q. What experimental designs are optimal for assessing this compound’s antimicrobial efficacy in preclinical models?

Use randomized, blinded studies with appropriate sample sizes determined by power analysis. Employ in vitro minimum inhibitory concentration (MIC) assays followed by in vivo infection models (e.g., murine sepsis). Include positive controls (e.g., established antibiotics) and negative controls (vehicle-only groups). Statistical methods like ANOVA with post-hoc tests should analyze dose-dependent efficacy, ensuring reproducibility across multiple cell lines or animal strains .

Q. How can researchers standardize pharmacokinetic studies for this compound to ensure cross-study comparability?

Follow FDA guidance for bioanalytical method validation (e.g., linearity, precision, accuracy). Use LC-MS/MS for plasma concentration measurements and compartmental modeling to estimate parameters like AUC and half-life. Account for interspecies differences by normalizing doses to body surface area. Publish raw data and protocols to enable meta-analysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported efficacy of this compound across different experimental models?

Conduct a systematic review to identify confounding variables (e.g., bacterial strain variability, dosing regimens). Re-analyze raw data using mixed-effects models to account for heterogeneity. Validate findings in a harmonized experimental setup, such as standardized infection models across labs. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate causal factors .

Q. What strategies resolve discrepancies in this compound’s mechanism of action between biochemical assays and cellular studies?

Perform time-resolved assays to capture dynamic interactions (e.g., fluorescence polarization for binding kinetics). Integrate multi-omics data (transcriptomics, proteomics) to identify indirect pathways influenced by the compound. Use isogenic cell lines with and without target genes to isolate primary vs. secondary effects. Contradictions may arise from assay sensitivity thresholds or cellular uptake variability, necessitating orthogonal validation methods .

Q. How should researchers design studies to investigate this compound’s potential synergy or antagonism with other antibiotics?

Utilize checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify synergy. Apply mechanistic models (e.g., Loewe additivity or Bliss independence) to distinguish pharmacological interactions. Include RNA-seq to assess gene expression changes in dual-treatment groups. Address ethical considerations by predefining stopping rules for antagonistic combinations in in vivo trials .

Q. What statistical approaches are critical for analyzing this compound’s toxicity profile in heterogeneous patient populations?

Use multivariate regression to adjust for covariates (e.g., age, renal function). Apply Bayesian hierarchical models to pool data from small subgroups. Pre-specify toxicity endpoints (e.g., hepatotoxicity via ALT levels) and employ survival analysis for time-to-event data. Transparently report all adverse events, including non-significant trends, to avoid publication bias .

Methodological Guidance for Data Interpretation

Q. How can researchers ensure rigor when interpreting conflicting data on this compound’s resistance mechanisms?

Adopt the TRIZ contradiction analysis framework to map technical contradictions (e.g., efficacy vs. resistance). Validate findings using independent methods (e.g., whole-genome sequencing of resistant mutants and electrophoretic mobility shift assays). Collaborate with external labs for blinded replication studies .

Q. What frameworks support the integration of qualitative and quantitative data in this compound research?

Use mixed-methods designs, such as concurrent triangulation, where quantitative data (e.g., MIC values) are complemented by qualitative insights (e.g., clinician surveys on prescribing barriers). Apply thematic analysis to identify patterns in open-ended responses, ensuring intercoder reliability via Cohen’s kappa. Present integrated results in joint displays for clarity .

Ethical and Reporting Standards

Q. How should researchers disclose methodological limitations in this compound studies to maintain transparency?

Include a dedicated "Limitations" subsection in manuscripts, addressing biases (e.g., selection bias in animal models) and measurement errors. Adhere to ARRIVE guidelines for preclinical studies and CONSORT for clinical trials. Share raw datasets and analysis code in public repositories to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.